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Compound of Interest

Compound Name: Y1R probe-1

Cat. No.: B12409071 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the binding kinetics of Y1R probe-1, a high-

affinity fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R). Understanding the

kinetic parameters of this probe is crucial for its application in high-throughput screening,

receptor localization studies, and the development of novel therapeutics targeting the NPY

system.

Introduction to Y1R and Y1R Probe-1
The Neuropeptide Y (NPY) Y1 receptor (Y1R) is a G-protein coupled receptor (GPCR)

predominantly expressed in the brain, cardiovascular system, and various peripheral tissues. It

plays a critical role in regulating physiological processes such as food intake, anxiety, and

blood pressure. Dysregulation of the NPY/Y1R signaling axis has been implicated in obesity,

mood disorders, and cancer.

Y1R probe-1, also known as compound 39, is a potent and selective fluorescent antagonist for

the Y1R. Its development has provided a valuable tool for studying the receptor's

pharmacology and cellular behavior. This probe allows for real-time monitoring of receptor

binding and localization through fluorescence-based techniques.
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Activation of the Y1R by its endogenous ligand, Neuropeptide Y (NPY), primarily initiates

signaling through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase,

resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, Y1R activation

can stimulate the phospholipase C (PLC) pathway, leading to an increase in intracellular

calcium concentration ([Ca2+]i) and the activation of protein kinase C (PKC). These signaling

cascades ultimately modulate downstream effectors, including the MAPK pathway, influencing

cellular processes such as proliferation and survival.[1]
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Figure 1: Y1R Signaling Pathway.

Quantitative Binding Data
The binding affinity of Y1R probe-1 and other reference antagonists for the Y1R has been

determined through various assays, primarily radioligand competition binding studies. The key

quantitative parameter is the inhibition constant (Ki), which reflects the affinity of the ligand for

the receptor. While explicit association (kon) and dissociation (koff) rate constants for Y1R
probe-1 are not readily available in the public domain, the Ki value provides a robust measure

of its high-affinity binding.
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Compound Receptor Ki (nM) Assay Type Reference

Y1R probe-1

(Compound 39)
Human Y1R 0.19

Radioligand

Competition

Assay

[2]

UR-MK299 Human Y1R ~0.2-0.5
Radioligand

Binding
[3]

BMS-193885 Human Y1R ~1-5
Radioligand

Binding
[3]

Experimental Protocols
The determination of binding kinetics for ligands like Y1R probe-1 involves sophisticated

experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay (for Ki
determination)
This protocol is adapted from methodologies used for characterizing high-affinity Y1R

antagonists.

Objective: To determine the binding affinity (Ki) of a non-labeled compound (e.g., Y1R probe-1
before fluorescent tagging) by measuring its ability to compete with a radiolabeled ligand for

binding to the Y1R.

Materials:

Membrane preparations from cells expressing human Y1R (e.g., HEK293 or CHO cells).

Radioligand: [³H]-UR-MK299 or a similar high-affinity Y1R antagonist radioligand.

Test compound: Y1R probe-1 (or its non-fluorescent precursor).

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
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96-well microplates.

Glass fiber filters (e.g., Whatman GF/C).

Scintillation cocktail and a scintillation counter.

Procedure:

Membrane Preparation: Homogenize Y1R-expressing cells in a lysis buffer and pellet the

membranes by centrifugation. Wash the membrane pellet and resuspend in binding buffer.

Determine the protein concentration using a standard assay (e.g., BCA).

Assay Setup: In a 96-well plate, add the following in order:

Binding buffer.

A fixed concentration of the radioligand (typically at or below its Kd value).

Increasing concentrations of the unlabeled test compound.

Y1R membrane preparation to initiate the binding reaction.

Incubation: Incubate the plate at room temperature (or a specified temperature) for a

sufficient time to reach equilibrium (e.g., 90 minutes) with gentle agitation.

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through

a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically

bound radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis:

Plot the measured radioactivity (counts per minute) against the logarithm of the competitor

concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Fluorescence Anisotropy (FA) Based Kinetic Assay
This protocol outlines a typical approach for determining association and dissociation kinetics

using a fluorescent probe like Y1R probe-1.[4]

Objective: To measure the association (kon) and dissociation (koff) rates of Y1R probe-1
binding to the Y1R in real-time.

Materials:

Y1R probe-1 (fluorescent ligand).

Purified Y1R preparation or Y1R-expressing whole cells.

Assay buffer compatible with fluorescence measurements.

A high-affinity unlabeled Y1R antagonist (for dissociation).

A microplate reader with fluorescence polarization capabilities.

Procedure:

Association (kon) Measurement:

Add the Y1R preparation to the wells of a microplate.

Initiate the reaction by adding a known concentration of Y1R probe-1.

Immediately begin measuring the fluorescence anisotropy at regular time intervals until the

signal reaches a plateau (equilibrium).
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The association rate can be determined by fitting the data to a one-phase association kinetic

model. The observed rate constant (k_obs) is obtained, and kon can be calculated from the

equation: k_obs = kon * [L] + koff.

Dissociation (koff) Measurement:

Pre-incubate the Y1R preparation with Y1R probe-1 to allow for binding to reach equilibrium.

Initiate dissociation by adding a large excess of a high-affinity unlabeled Y1R antagonist.

This prevents the re-binding of the dissociated fluorescent probe.

Immediately begin measuring the decrease in fluorescence anisotropy over time as Y1R
probe-1 dissociates from the receptor.

Fit the data to a one-phase dissociation exponential decay model to determine the

dissociation rate constant (koff).

Mandatory Visualizations
Experimental Workflow for Binding Kinetics
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Figure 2: Workflow for determining binding kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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